

## **Z-LVG-CHN2: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Z-LVG-CHN2** (Z-Leu-Val-Gly-diazomethylketone), a cell-permeable, irreversible inhibitor of cysteine proteases. This guide details its chemical structure, physicochemical properties, mechanism of action, and its notable antiviral activities, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

## **Chemical Structure and Properties**

**Z-LVG-CHN2** is a synthetic tripeptide derivative. The "Z" group represents a benzyloxycarbonyl protecting group, followed by the amino acid sequence Leucine-Valine-Glycine. The molecule is functionalized with a diazomethylketone group, which is responsible for its irreversible inhibitory activity.

Table 1: Physicochemical Properties of **Z-LVG-CHN2** 



| Property          | Value                                                                                                                                          | Source                          |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|--|
| IUPAC Name        | Benzyl N-[(2S)-1-[[(2S)-1-[[2-<br>(diazoacetyl)amino]acetyl]amin<br>o]-3-methyl-butan-2-<br>yl]amino]-4-methyl-1-oxo-<br>pentan-2-yl]carbamate | Inferred from structure         |  |
| CAS Number        | 119670-30-3                                                                                                                                    | [1][2][3]                       |  |
| Molecular Formula | C22H31N5O5                                                                                                                                     | [1][3]                          |  |
| Molecular Weight  | 445.51 g/mol                                                                                                                                   | _                               |  |
| Appearance        | White to off-white powder                                                                                                                      |                                 |  |
| Solubility        | Soluble in DMSO (e.g., 10 mM)                                                                                                                  | Inferred from similar compounds |  |
| Storage           | Store as a powder at -20°C. In solvent, store at -80°C.                                                                                        | Inferred from supplier data     |  |

## **Mechanism of Action**

**Z-LVG-CHN2** functions as an irreversible inhibitor of cysteine proteases. The diazomethylketone warhead covalently modifies the active site cysteine residue of these enzymes, leading to their inactivation. This mechanism is crucial to its biological activities, including its antiviral effects.

## Inhibition of Viral Proteases: SARS-CoV-2 3CLpro

A key target of **Z-LVG-CHN2** is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2. 3CLpro is a cysteine protease that is essential for the replication of the virus. It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins. By irreversibly inhibiting 3CLpro, **Z-LVG-CHN2** effectively halts the viral replication cycle.

## **Inhibition of Host Cell Cysteine Proteases**



In addition to viral proteases, **Z-LVG-CHN2** can also inhibit host cell cysteine proteases, such as cathepsins. Cathepsins are involved in various cellular processes, including protein degradation and, relevant to virology, the entry of some viruses into host cells. For certain viruses, cathepsins are required to process viral glycoproteins, facilitating membrane fusion and viral entry.



Click to download full resolution via product page

Caption: Mechanism of **Z-LVG-CHN2** inhibition of SARS-CoV-2 replication.

# Biological Activity Antiviral Activity

**Z-LVG-CHN2** has demonstrated significant antiviral activity against several viruses, most notably SARS-CoV-2. Its ability to inhibit the 3CLpro makes it a potent inhibitor of viral replication.

Table 2: In Vitro Antiviral Activity of Z-LVG-CHN2



| Virus                            | Cell Line     | Assay                         | Endpoint                        | Potency<br>(EC50) | Source                               |
|----------------------------------|---------------|-------------------------------|---------------------------------|-------------------|--------------------------------------|
| SARS-CoV-2                       | Vero E6       | Viral<br>Replication<br>Assay | Inhibition of viral replication | 190 nM            | Inferred from<br>multiple<br>sources |
| Herpes<br>Simplex Virus<br>(HSV) | Not specified | Viral<br>Replication<br>Assay | Blocks HSV replication          | Not specified     |                                      |

## Cytotoxicity

Understanding the cytotoxic profile of an antiviral compound is crucial for its development as a therapeutic agent.

Table 3: Cytotoxicity of **Z-LVG-CHN2** 

| Cell Line   | Assay                 | Endpoint       | Potency (CC50) | Source |
|-------------|-----------------------|----------------|----------------|--------|
| VeroE6-eGFP | Cytotoxicity<br>Assay | Cell Viability | > 20 μM        |        |
| A549-hACE2  | Cytotoxicity<br>Assay | Cell Viability | > 25 μM        | •      |
| HeLa-hACE2  | Cytotoxicity<br>Assay | Cell Viability | Not specified  |        |
| Caco-2      | Cytotoxicity<br>Assay | Cell Viability | > 50 μM        | -      |

## **Experimental Protocols**

The following sections provide detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of **Z-LVG-CHN2**.

## Synthesis of Z-LVG-CHN2



The synthesis of **Z-LVG-CHN2** involves standard solid-phase peptide synthesis (SPPS) followed by the introduction of the diazomethylketone group.

- Peptide Synthesis:
  - The tripeptide Z-Leu-Val-Gly-OH is synthesized on a solid support resin (e.g., Wang resin) using Fmoc chemistry.
  - The synthesis starts from the C-terminal glycine and proceeds by sequential deprotection of the Fmoc group and coupling of the subsequent Fmoc-protected amino acids (Valine, then Leucine).
  - The N-terminus is then protected with a benzyloxycarbonyl (Z) group.
  - The protected peptide is cleaved from the resin.
- Diazomethylketone Formation:
  - The C-terminal carboxylic acid of the protected peptide is activated (e.g., using N-methylmorpholine and isobutyl chloroformate).
  - The activated peptide is then reacted with diazomethane in an appropriate solvent (e.g., THF) at a low temperature (e.g., -20°C to 0°C) to form the diazomethylketone.
- Purification:
  - The crude product is purified by flash chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization:
  - The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of **Z-LVG-CHN2**.

## **Antiviral Activity Assay (SARS-CoV-2)**

This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC<sub>50</sub>) of **Z-LVG-CHN2** against SARS-CoV-2.



- Cell Seeding:
  - Seed a suitable host cell line (e.g., Vero E6 or Calu-3) in 96-well plates at an appropriate density and incubate overnight.
- Compound Preparation:
  - Prepare a serial dilution of **Z-LVG-CHN2** in culture medium.
- Infection:
  - Pre-treat the cells with the diluted compound for a specified time (e.g., 1-2 hours).
  - Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubation:
  - Incubate the infected plates for a period of time (e.g., 48-72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- · Quantification of Viral Replication:
  - Viral replication can be quantified by various methods:
    - RT-qPCR: Measure the viral RNA levels in the cell supernatant.
    - Plaque Assay: Determine the number of plaque-forming units (PFU) in the supernatant.
    - Immunofluorescence: Stain for a viral antigen (e.g., nucleocapsid protein) within the cells.
    - Reporter Virus: Use a reporter virus (e.g., expressing GFP or luciferase) and measure the reporter signal.
- Data Analysis:



- Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.
- Determine the EC<sub>50</sub> value by fitting the dose-response curve using a suitable software.

## **Cysteine Protease Inhibition Assay (3CLpro)**

This protocol outlines an in vitro assay to measure the inhibitory activity of **Z-LVG-CHN2** against SARS-CoV-2 3CLpro.

- Reagents:
  - Recombinant SARS-CoV-2 3CLpro enzyme.
  - A fluorogenic substrate for 3CLpro (e.g., a peptide with a fluorescent reporter and a quencher).
  - Assay buffer.
- Assay Procedure:
  - In a 96-well plate, add the assay buffer, the 3CLpro enzyme, and varying concentrations of Z-LVG-CHN2.
  - Pre-incubate the enzyme with the inhibitor for a specific time to allow for covalent modification.
  - Initiate the reaction by adding the fluorogenic substrate.
  - Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence.
- Data Analysis:
  - Calculate the initial reaction rates for each inhibitor concentration.



- Determine the percentage of inhibition relative to the no-inhibitor control.
- Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

## **Cytotoxicity Assay**

This protocol is used to determine the half-maximal cytotoxic concentration (CC<sub>50</sub>) of **Z-LVG-CHN2**.

- · Cell Seeding:
  - Seed cells (the same line used in the antiviral assay) in a 96-well plate and incubate overnight.
- Compound Treatment:
  - Treat the cells with a serial dilution of Z-LVG-CHN2.
- Incubation:
  - Incubate the plates for the same duration as the antiviral assay.
- Cell Viability Measurement:
  - Assess cell viability using a commercially available assay, such as:
    - MTT or MTS assay: Measures mitochondrial metabolic activity.
    - CellTiter-Glo®: Measures ATP levels.
    - Trypan Blue Exclusion: Counts viable cells.
- Data Analysis:
  - Calculate the percentage of cell viability for each compound concentration relative to the untreated control.



• Determine the CC<sub>50</sub> value by fitting the dose-response curve.



Click to download full resolution via product page

Caption: Parallel workflows for determining antiviral efficacy and cytotoxicity.

## Conclusion

**Z-LVG-CHN2** is a potent, irreversible inhibitor of cysteine proteases with significant antiviral activity, particularly against SARS-CoV-2. Its well-defined mechanism of action, targeting the



essential viral protease 3CLpro, makes it a valuable tool for research and a potential lead compound for the development of novel antiviral therapeutics. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of **Z-LVG-CHN2** in a research setting. Further studies are warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Z-Leu-Val-Gly-diazomethylketone | 119670-30-3 | FL111557 [biosynth.com]
- 2. Z-Leu-Val-Gly Diazomethyl Ketone 25 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Z-LVG-CHN2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037999#z-lvg-chn2-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com